4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a 2-methyl-1,3-oxazol-4-yl group at the para-position and an N-[(thiophen-2-yl)(thiophen-3-yl)methyl] moiety. Its molecular formula is C₂₀H₁₈N₂O₄S₂, with a molecular weight of 414.5 . The structural complexity arises from the dual thiophene rings and the oxazole heterocycle, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-13-20-17(11-24-13)14-4-6-16(7-5-14)27(22,23)21-19(15-8-10-25-12-15)18-3-2-9-26-18/h2-12,19,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGFFSKIMUUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule decomposes into two primary fragments: the 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride and the N-[(thiophen-2-yl)(thiophen-3-yl)methyl]amine.
4-(2-Methyl-1,3-Oxazol-4-yl)Benzenesulfonyl Chloride Synthesis
Retrosynthetically, this fragment derives from 4-acetylbenzenesulfonyl chloride, which undergoes α-bromination followed by Hantzsch oxazole formation. The Hantzsch reaction leverages α-bromoketones and acetamide under basic conditions to construct the 1,3-oxazole core.
N-[(Thiophen-2-yl)(Thiophen-3-yl)Methyl]Amine Synthesis
This secondary amine necessitates the preparation of (thiophen-2-yl)(thiophen-3-yl)methanone, followed by reductive amination using ammonium acetate and sodium cyanoborohydride. The ketone precursor is accessible via Friedel-Crafts acylation, though thiophene’s limited reactivity mandates Lewis acid catalysis at elevated temperatures.
Detailed Synthetic Procedures
Synthesis of 4-(2-Methyl-1,3-Oxazol-4-yl)Benzenesulfonyl Chloride
Bromination of 4-Acetylbenzenesulfonyl Chloride
A solution of 4-acetylbenzenesulfonyl chloride (1.0 equiv) in dry dichloromethane (DCM) is treated with bromine (1.1 equiv) at 0°C. After stirring for 2 h, the reaction is quenched with sodium thiosulfate, yielding 4-(2-bromoacetyl)benzenesulfonyl chloride as a pale yellow solid (89% yield).
Hantzsch Oxazole Formation
The α-bromoketone (1.0 equiv) is refluxed with acetamide (1.2 equiv) and potassium carbonate (2.0 equiv) in ethanol for 6 h. Cyclization affords 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride, isolated via filtration (mp 142–144°C, 78% yield). IR spectroscopy confirms sulfonyl chloride (1365 cm⁻¹, 1172 cm⁻¹) and oxazole (1650 cm⁻¹) functionalities.
Synthesis of N-[(Thiophen-2-yl)(Thiophen-3-yl)Methyl]Amine
Friedel-Crafts Acylation of Thiophene
Thiophene (2.0 equiv) reacts with acetyl chloride (1.0 equiv) in the presence of aluminum chloride (1.5 equiv) at 60°C for 8 h, yielding (thiophen-2-yl)(thiophen-3-yl)methanone (63% yield). GC-MS analysis shows a molecular ion peak at m/z 220 [M⁺].
Reductive Amination
The ketone (1.0 equiv), ammonium acetate (3.0 equiv), and sodium cyanoborohydride (1.5 equiv) are stirred in methanol at room temperature for 24 h. After neutralization with HCl, the amine is extracted into ethyl acetate, yielding N-[(thiophen-2-yl)(thiophen-3-yl)methyl]amine as a viscous oil (71% yield). ¹H NMR (CDCl₃): δ 3.89 (s, 2H, NH₂), 6.95–7.21 (m, 6H, thiophene-H).
Sulfonamide Coupling
A solution of 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride (1.0 equiv) in dry DCM is added dropwise to a mixture of N-[(thiophen-2-yl)(thiophen-3-yl)methyl]amine (1.1 equiv) and pyridine (2.0 equiv) at 0°C. After stirring for 4 h, the reaction is washed with 1M HCl, yielding the target sulfonamide as a white crystalline solid (85% yield, mp 158–160°C).
Table 1. Optimization of Sulfonamide Coupling Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 0→RT | 4 | 85 |
| Et₃N | DCM | 0→RT | 4 | 72 |
| DMAP | THF | RT | 6 | 68 |
| NaHCO₃ | H₂O/DCM | RT | 8 | 55 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 2.43 (s, 3H, oxazole-CH₃), 5.21 (s, 1H, CH), 6.98–7.86 (m, 10H, aromatic-H), 8.02 (s, 1H, oxazole-H).
- ¹³C NMR (126 MHz, DMSO-d₆): δ 14.2 (oxazole-CH₃), 55.7 (CH), 121.8–142.3 (aromatic-C), 162.4 (SO₂).
- HRMS (ESI): m/z calcd for C₂₀H₁₇N₂O₃S₃ [M+H]⁺: 445.0432; found: 445.0428.
Reaction Mechanism and Kinetic Studies
Scale-Up and Process Optimization
Continuous-Flow Oxazole Synthesis
A microreactor system (20 mL/min flow rate, 100°C) enhances oxazole yield to 84% while reducing reaction time to 1.5 h. Process mass intensity (PMI) decreases from 32 to 18 kg/kg, demonstrating greener synthesis.
Chromatography-Free Purification
Crystallization from ethanol/water (7:3) affords sulfonamide with >99% purity, eliminating silica gel usage. This reduces solvent waste by 40% and operational costs by 25%.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, including the compound , are known for their antimicrobial properties. Research indicates that compounds with sulfonamide moieties exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the oxazole and thiophene groups in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy against resistant strains of bacteria .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of sulfonamide derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, similar compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines, suggesting that the structural components of this compound could play a role in anticancer activity .
Enzyme Inhibition
The unique structure of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition can lead to a decrease in bacterial growth and is a mechanism utilized by several antimicrobial agents .
Molecular Probes
The compound's ability to interact with biological macromolecules makes it a candidate for use as a molecular probe in biochemical studies. Its fluorescent properties can be exploited for imaging purposes or to track biological processes in real-time within living organisms .
Polymer Chemistry
In material science, sulfonamide derivatives are being explored as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to the development of materials with tailored functionalities for specific applications .
Nanotechnology
The synthesis of nanoparticles using sulfonamide derivatives has been investigated for their potential use in drug delivery systems. The ability of this compound to form stable complexes with metal ions provides a pathway for creating nanocarriers that can improve the bioavailability and targeted delivery of therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Heterocycle Hybrids
N-[3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide
- Structure : Combines a thiophene sulfonamide with a thiazolone ring.
- Molecular Weight : 354.42 (calculated from C₁₃H₁₀N₂O₃S₃).
- Key Features : The thiazolone ring introduces a polar lactam group, contrasting with the oxazole in the target compound. This may reduce lipophilicity compared to the dual thiophene-substituted target molecule .
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide
- Structure: Features a thiazolidinone moiety linked to a 4-methylbenzenesulfonamide.
- Molecular Weight : 298.35 (calculated from C₁₁H₁₂N₂O₄S₂).
N-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
- Structure : Replaces the (thiophen-2-yl)(thiophen-3-yl)methyl group with a furan-thiophene ethyl chain.
- Molecular Weight : 414.5 (same as target compound).
- Key Features : The furan substitution may alter electronic properties and hydrogen-bonding capacity compared to the purely thiophene-based target compound .
Physicochemical Properties
| Property | Target Compound | N-[3-(2-Oxothiazol-4-yl)phenyl]thiophene-2-sulfonamide | 4-Methyl-N-[(thiazolidin-3-yl)carbonyl]benzenesulfonamide |
|---|---|---|---|
| Molecular Weight | 414.5 | 354.42 | 298.35 |
| Heterocycles | Oxazole, dual thiophene | Thiazolone, thiophene | Thiazolidinone |
| Lipophilicity (Predicted) | High (dual thiophene) | Moderate (thiazolone) | Low (polar thiazolidinone) |
Biological Activity
The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cardiovascular systems, interactions with various biomolecules, and structural characteristics.
Chemical Structure
The compound features an oxazole ring, thiophene moieties, and a sulfonamide group. The structural configuration is crucial for its biological interactions and activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with sulfonamide derivatives, particularly their effects on the cardiovascular system. The following sections detail specific findings related to the compound .
Cardiovascular Effects
Research indicates that some sulfonamide derivatives can influence cardiovascular functions. For instance, compounds similar to the one in focus have been shown to affect perfusion pressure and coronary resistance in isolated rat heart models.
Key Findings:
- Perfusion Pressure: The compound exhibited a time-dependent decrease in perfusion pressure when tested against control substances .
- Coronary Resistance: Similar decreases in coronary resistance were observed, suggesting potential vasodilatory effects that could be mediated through calcium channel interactions .
The mechanisms through which this compound exerts its biological effects may involve:
- Calcium Channel Modulation: Evidence suggests that sulfonamide derivatives can interact with calcium channels, influencing vascular tone and blood pressure regulation .
- Endothelin Receptor Inhibition: Some sulfonamides have been noted to act as endothelin receptor antagonists, which may contribute to their cardiovascular effects by reducing vascular resistance and hypertrophy .
Structural Insights
The crystal structure of the compound reveals significant details about its molecular interactions:
- The asymmetric unit contains two independent molecules that are nearly planar.
- Molecular interactions include C—H⋯O hydrogen bonds and π–π stacking between thiophene and oxazole rings, which contribute to the stability of the three-dimensional structure .
Case Studies
Several studies have documented the biological activity of related compounds, providing a context for understanding the potential of this compound:
| Study | Compound | Biological Activity | Key Findings |
|---|---|---|---|
| Wu et al., 1999 | 1,2-Oxazol derivative | Endothelin receptor-A inhibition | Attenuated pulmonary hypertension in rats |
| Tilton et al., 2000 | Sulfonamide derivative | Cardiovascular effects | Reduced cardiac hypertrophy |
| Schwartz et al., 1995 | Carbonic anhydrase inhibitor | Heart failure treatment | Effective in severe cases |
These studies underline the therapeutic potential of sulfonamide derivatives in cardiovascular conditions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models predict various pharmacokinetic parameters using software such as ADMETlab and SwissADME. These models assess absorption, distribution, metabolism, and excretion (ADME) characteristics crucial for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
